molecular formula C4H9NSi B121167 Trimethylsilyl cyanide CAS No. 7677-24-9

Trimethylsilyl cyanide

Cat. No. B121167
CAS RN: 7677-24-9
M. Wt: 99.21 g/mol
InChI Key: LEIMLDGFXIOXMT-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a solution of 3-fluoropyridine 1-oxide (1.21 g, 10.7 mmol) in CH3CN (10 mL) was added Et3N (4.4 mL, 31.6 mmol) followed by TMSCN (4.3 mL, 32.2 mmol) and the reaction was stirred at reflux for 6.5 hours. The mixture was diluted with CH2Cl2 (100 mL) and washed with saturated aqueous NaHCO3 (50 mL). The aqueous layer was extracted with CH2Cl2 (3×40 mL) and the combined organic layers were dried (Na2SO4), filtered and concentrated to give a crude dark red oil. Purification of the crude material by column chromatography on silica gel (CH2Cl2/MeOH, 98:2) afforded the title compound as a yellow solid (1.01 g, 77%). 1H NMR (CDCl3): δ 7.58–7.67 (m, 2H), 8.54–8.57 (m, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N+:4]([O-])[CH:5]=[CH:6][CH:7]=1.C[CH2:10][N:11](CC)CC.[Si](C#N)(C)(C)C>CC#N.C(Cl)Cl>[F:1][C:2]1[C:3]([C:10]#[N:11])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
FC=1C=[N+](C=CC1)[O-]
Name
Quantity
4.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6.5 hours
Duration
6.5 h
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude dark red oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography on silica gel (CH2Cl2/MeOH, 98:2)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.